molecular formula C27H24BrP B1588145 Cinnamyltriphenylphosphonium bromide CAS No. 7310-74-9

Cinnamyltriphenylphosphonium bromide

Cat. No. B1588145
CAS RN: 7310-74-9
M. Wt: 459.4 g/mol
InChI Key: APIBROGXENTUGB-ZUQRMPMESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyltriphenylphosphonium bromide is a chemical compound with the molecular formula C27H24BrP and a molecular weight of 459.36 . It is a white to almost white crystalline powder .


Molecular Structure Analysis

The molecular structure of Cinnamyltriphenylphosphonium bromide is represented by the linear formula C27H24BrP . This compound is a derivative of triphenylphosphine, with a cinnamyl group attached to the phosphorus atom .


Physical And Chemical Properties Analysis

Cinnamyltriphenylphosphonium bromide is a solid at 20 degrees Celsius . It has a faint turbidity in methanol, indicating that it is slightly soluble in this solvent . The melting point of this compound is between 254-258 °C .

Scientific Research Applications

Synthesis of Cyclopentene Derivatives

Cinnamyltriphenylphosphonium bromide has been used in the synthesis of cyclopentene derivatives. A study demonstrated its application in the tandem Wittig reaction/Cope rearrangement of methylenecyclopropyl aldehydes, offering a convenient method for producing cyclopentene derivatives in moderate yields. This process involves heating at 100 degrees Celsius and is significant for its plausible reaction mechanisms based on control experiments and previous reports (Tang, Wei, & Shi, 2010).

Reactions with Organic Halides

Research from 1973 described the reactions of cinnamyltriphenylphosphonium bromide with various organic halides. The study highlighted its role in the half-reduction of gem-dihalocyclopropanes and the production of bibenzyl and tetraphenylethane from benzyl bromide and benzhydryl chloride, respectively. This research provided insights into the deprotonation-metallation processes in these reactions (Oshima, Shirafuji, Yamamoto, & Nozaki, 1973).

Corrosion Inhibition

A study in 2016 explored the use of a similar compound, Cetyltriphenylphosphonium bromide (CTPPB), as a corrosion inhibitor for C-steel in HCl solutions. This research is significant for understanding the protective mechanisms against metal corrosion, where CTPPB showed a notable inhibition effect based on adsorption processes (Wanees, 2016).

Organic Synthesis

Cinnamyltriphenylphosphonium bromide has also been used in the synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile derivatives. A 2021 study highlighted its role as a bifunctional promoter in the presence of cerium(IV) ammonium nitrate for the Michael reaction. This research provided an environmentally benign process yielding biologically interesting products (Bahrami et al., 2021).

Antibacterial Applications

In 2011, a study investigated the antibacterial performance of a brilliant blue/reduced graphene oxide/tetradecyltriphenylphosphonium bromide composite. This research is crucial for understanding the synergistic antibacterial activities and specific targeting capabilities of such composites (Cai et al., 2011).

Bioassay Stabilization

Cinnamyltriphenylphosphonium bromide-related compounds have been used to stabilize bioassays, preserving their glucose content for extended periods. This is particularly relevant for studying metabolic processes in challenging environments, such as space or underwater expeditions (Iarmol'chuk, 1998).

Photoredox-Catalyzed Bromodifluoromethylation

In 2016, research demonstrated the use of difluoromethyltriphenylphosphonium bromide under visible-light photoredox conditions for bromodifluoromethylation of alkenes. This study is significant for its contribution to the field of organic synthesis, highlighting the selective formation of bromodifluoromethylated products (Lin et al., 2016).

Micellization Behavior

The effect of short-chain alcohols on the micellization behavior of cinnamyltriphenylphosphonium bromide and related compounds was explored in a 2012 study. This research is important for understanding the interfacial and bulk behaviors of these compounds in various applications (Kumar et al., 2012).

Safety And Hazards

Cinnamyltriphenylphosphonium bromide is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBROGXENTUGB-ZUQRMPMESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamyltriphenylphosphonium bromide

CAS RN

7310-74-9
Record name Phosphonium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CINNAMYLTRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyltriphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
Cinnamyltriphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
Cinnamyltriphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
Cinnamyltriphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
Cinnamyltriphenylphosphonium bromide
Reactant of Route 6
Reactant of Route 6
Cinnamyltriphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.